molecular formula C23H24N2O4S2 B3553356 N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-2-[(4-methylbenzyl)thio]acetamide

N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-2-[(4-methylbenzyl)thio]acetamide

Cat. No. B3553356
M. Wt: 456.6 g/mol
InChI Key: HDLZPBHJDNNZEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-2-[(4-methylbenzyl)thio]acetamide, also known as MPT0B390, is a novel compound that has been synthesized for scientific research purposes. It belongs to the class of sulfonamide derivatives and has shown promising results in various studies.

Mechanism of Action

N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-2-[(4-methylbenzyl)thio]acetamide exerts its anticancer effects by inhibiting the activity of the protein kinase CK2. CK2 is an enzyme that plays a role in cell proliferation, survival, and differentiation. Inhibition of CK2 activity by this compound leads to the activation of the tumor suppressor protein p53 and the downregulation of various oncogenic proteins, including c-Myc and AKT.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It also inhibits the expression of various anti-apoptotic proteins, including Bcl-2 and survivin. This compound has been found to reduce the expression of matrix metalloproteinases (MMPs), which play a role in cancer cell invasion and metastasis. Additionally, this compound has been shown to inhibit angiogenesis, the formation of new blood vessels that supply nutrients to tumors.

Advantages and Limitations for Lab Experiments

N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-2-[(4-methylbenzyl)thio]acetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also shown low toxicity in normal cells, indicating its potential as a safe and effective anticancer agent. However, this compound has some limitations, including its poor solubility in water and its limited bioavailability.

Future Directions

There are several future directions for the research on N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-2-[(4-methylbenzyl)thio]acetamide. One potential area of study is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the investigation of the potential of this compound in combination with other anticancer agents to enhance its efficacy. Additionally, more studies are needed to investigate the pharmacokinetics and pharmacodynamics of this compound in vivo and to evaluate its potential as a therapeutic agent for cancer treatment.

Scientific Research Applications

N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-2-[(4-methylbenzyl)thio]acetamide has been studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer cells. This compound has also been found to induce cell cycle arrest and apoptosis in cancer cells. Additionally, it has been shown to inhibit the migration and invasion of cancer cells.

properties

IUPAC Name

N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]-2-[(4-methylphenyl)methylsulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S2/c1-17-3-5-18(6-4-17)15-30-16-23(26)24-19-9-13-22(14-10-19)31(27,28)25-20-7-11-21(29-2)12-8-20/h3-14,25H,15-16H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDLZPBHJDNNZEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-2-[(4-methylbenzyl)thio]acetamide
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N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-2-[(4-methylbenzyl)thio]acetamide
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N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-2-[(4-methylbenzyl)thio]acetamide
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N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-2-[(4-methylbenzyl)thio]acetamide
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N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-2-[(4-methylbenzyl)thio]acetamide

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